molecular formula C23H22ClN3O3S B15192181 Y7Kkh4TH37 CAS No. 876145-68-5

Y7Kkh4TH37

Cat. No.: B15192181
CAS No.: 876145-68-5
M. Wt: 456.0 g/mol
InChI Key: UEIFAMIUBPSKHA-GOSISDBHSA-N
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Description

Y7Kkh4TH37, also known as 3-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a benzoic acid moiety, a piperidine ring, and a thiazole ring substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Y7Kkh4TH37 involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base. This intermediate is then coupled with 4-methyl-2-aminothiazole to form the thiazole core.

The next step involves the formation of the piperidine ring, which is achieved by reacting 1-benzylpiperidin-4-one with the thiazole intermediate under reductive amination conditions. The final step is the coupling of the piperidine-thiazole intermediate with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the coupling reactions. Purification is typically achieved through recrystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Y7Kkh4TH37 undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Y7Kkh4TH37 has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Y7Kkh4TH37 involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This binding is facilitated by the thiazole and piperidine rings, which interact with the target’s active site through hydrogen bonding and hydrophobic interactions. The chlorophenyl group enhances the compound’s binding affinity by providing additional hydrophobic contacts.

Comparison with Similar Compounds

Y7Kkh4TH37 can be compared with similar compounds such as:

  • 3-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid
  • 4-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole and piperidine rings, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.

Properties

CAS No.

876145-68-5

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

3-[(3R)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid

InChI

InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m1/s1

InChI Key

UEIFAMIUBPSKHA-GOSISDBHSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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